molecular formula C17H15N5O2S B5118538 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide

Cat. No.: B5118538
M. Wt: 353.4 g/mol
InChI Key: MYWRFFKONORMFJ-UHFFFAOYSA-N
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Description

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with amino and cyano groups, a sulfanyl linkage, and an acetamide moiety attached to an ethoxyphenyl group. Its unique structure makes it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the pyridine ring substituted with amino and cyano groups. This can be achieved through a series of nitration, reduction, and cyanation reactions. The sulfanyl linkage is introduced via a thiolation reaction, where a thiol group is added to the pyridine ring. Finally, the acetamide moiety is attached through an acylation reaction with 2-ethoxyphenylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include using more efficient catalysts, optimizing reaction temperatures and pressures, and employing continuous flow reactors to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano groups can be reduced to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide
  • 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

Uniqueness

Compared to similar compounds, 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the ethoxyphenyl group may enhance its solubility and bioavailability, making it a more attractive candidate for certain applications.

Properties

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S/c1-2-24-14-6-4-3-5-13(14)21-15(23)10-25-17-12(9-19)7-11(8-18)16(20)22-17/h3-7H,2,10H2,1H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWRFFKONORMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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